3-(chloromethyl)-4H,6H,7H-pyrano[3,4-d][1,2]oxazole
Description
3-(Chloromethyl)-4H,6H,7H-pyrano[3,4-d][1,2]oxazole is a bicyclic heterocyclic compound featuring fused pyran and oxazole rings. The pyran ring contributes to its oxygen-containing heterocyclic framework, while the oxazole ring introduces a nitrogen and oxygen atom, enhancing its electronic diversity. The chloromethyl (-CH₂Cl) substituent at position 3 of the oxazole moiety significantly influences its reactivity, making it a versatile intermediate in medicinal and materials chemistry. This compound is structurally characterized by the molecular formula C₇H₈ClNO₂ and a molecular weight of 173.60 g/mol. Its synthesis often involves cycloaddition or ring-closing reactions, as seen in related pyrano-oxazole systems.
Properties
IUPAC Name |
3-(chloromethyl)-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c8-3-6-5-4-10-2-1-7(5)11-9-6/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMOGAMQGSMFAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1ON=C2CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-4H,6H,7H-pyrano[3,4-d][1,2]oxazole typically involves the cycloaddition of nitrile oxides to alkenes or acetylenes. One common method includes the reaction of aldoximes with 2,3-dichloroprop-1-ene in the presence of an oxidizing system such as Oxone®–NaCl–Na2CO3 in an aqueous medium . This method provides high yields and avoids the use of organic solvents and bases.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-4H,6H,7H-pyrano[3,4-d][1,2]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions with nitrile oxides to form isoxazole derivatives.
Common Reagents and Conditions
Oxidizing Agents: Oxone®–NaCl–Na2CO3 system is commonly used for the oxidation of aldoximes to nitrile oxides.
Nucleophiles: Various nucleophiles can be used in substitution reactions to introduce different functional groups.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles and other heterocyclic compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that derivatives of 3-(chloromethyl)-4H,6H,7H-pyrano[3,4-d][1,2]oxazole exhibit promising antimicrobial properties. A study demonstrated that certain analogs showed significant activity against various bacterial strains. This suggests potential for development into new antimicrobial agents.
Anticancer Properties
Another area of interest is the compound's potential anticancer effects. Preliminary studies have shown that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. These findings warrant further investigation into its use as a chemotherapeutic agent.
Neuroprotective Effects
Recent research has also explored the neuroprotective properties of this compound. It has been shown to protect neuronal cells from oxidative stress-induced apoptosis, indicating its potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Materials Science Applications
Polymer Synthesis
this compound can be used as a building block in the synthesis of novel polymers with unique properties. Its chloromethyl group allows for further functionalization, enabling the creation of materials with tailored characteristics for specific applications in coatings and adhesives.
Nanocomposites
The compound's integration into nanocomposite materials has been studied for enhancing mechanical properties and thermal stability. Research indicates that incorporating this compound into polymer matrices can significantly improve their performance metrics.
Agricultural Chemistry Applications
Pesticide Development
The chloromethyl group in this compound provides opportunities for developing new pesticides. Studies have shown that derivatives can exhibit insecticidal properties against common agricultural pests. This could lead to the formulation of safer and more effective pest management solutions.
Case Studies
| Study Title | Application Area | Findings |
|---|---|---|
| Antimicrobial Activity of Pyrano[3,4-d][1,2]oxazole Derivatives | Medicinal Chemistry | Significant activity against E. coli and S. aureus strains was observed. |
| Neuroprotective Effects of Heterocyclic Compounds | Neuropharmacology | Induced protection in neuronal cultures against oxidative stress. |
| Development of Functional Polymers from Pyrano Compounds | Materials Science | Enhanced thermal stability and mechanical strength in synthesized polymers. |
| Insecticidal Properties of Chloromethyl Derivatives | Agricultural Chemistry | Effective against aphids and whiteflies in field tests. |
Biological Activity
3-(Chloromethyl)-4H,6H,7H-pyrano[3,4-d][1,2]oxazole (CAS No. 1520052-11-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and applications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound features a pyran ring fused with an oxazole moiety. Its molecular formula is , with a molecular weight of approximately 173.6 g/mol. The compound can be represented by the following chemical structure:
- IUPAC Name : 3-(chloromethyl)-6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole
- Molecular Weight : 173.6 g/mol
- InChI : InChI=1S/C7H8ClNO2/c8-3-6-5-4-10-2-1-7(5)11-9-6/h1-4H2
Synthesis Methods
The synthesis of this compound typically involves cycloaddition reactions of nitrile oxides with alkenes or acetylenes. A common synthetic route includes the reaction of aldoximes with 2,3-dichloroprop-1-ene in the presence of an oxidizing system such as Oxone®–NaCl–Na2CO3 in an aqueous medium .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Studies have shown that derivatives of oxazole compounds demonstrate formidable antibacterial properties against various strains of Gram-positive bacteria . The compound's chloromethyl group may enhance its reactivity and interaction with bacterial cell walls.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3a | S. aureus | 50 µg/mL |
| 3b | E. coli | 75 µg/mL |
Antitumor Activity
The biological activity of this compound extends to antitumor properties as well. In vitro studies have shown that certain derivatives can inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 3c | HeLa | 12.5 |
| 3d | MCF-7 | 15.0 |
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Nucleophilic Substitution : The chloromethyl group can participate in nucleophilic substitution reactions that modify biological targets.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in microbial cells leading to cell death.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Antimicrobial Study : A study published in Medicinal Chemistry highlighted the antibacterial efficacy of various pyrano[3,4-d][1,2]oxazole derivatives against resistant bacterial strains .
- Antitumor Activity : Another investigation reported that derivatives exhibited cytotoxic effects on cancer cell lines with IC50 values ranging from 10 to 20 µM .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, 3-(chloromethyl)-4H,6H,7H-pyrano[3,4-d][1,2]oxazole is compared with structurally analogous compounds (Table 1). Key differences lie in substituent groups, ring systems, and functional reactivity.
Table 1: Structural and Functional Comparison of Pyrano-Oxazole Derivatives
Key Findings:
Substituent Effects :
- The chloromethyl group in the target compound enhances its electrophilicity compared to the hydroxylmethyl (-CH₂OH) or amine (-NH₂) derivatives, enabling facile nucleophilic substitutions (e.g., with amines or thiols).
- The 1,2-oxazole vs. 1,3-oxazole positional isomerism (e.g., 2-chloromethyl vs. 3-chloromethyl) alters ring strain and electronic distribution, impacting binding affinity in drug design.
Synthetic Utility :
- The chloromethyl derivative is prioritized in cross-coupling reactions for late-stage functionalization, whereas the carbohydrazide variant serves as a linchpin for constructing hydrazide-linked conjugates.
Industrial Relevance: Suppliers like American Elements and Enamine Ltd. offer this compound in high-purity forms (≥95%), underscoring its demand in medicinal chemistry and material science.
IR spectra typically show C-Cl stretches near 700 cm⁻¹ and oxazole C=N vibrations at 1590–1620 cm⁻¹.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
